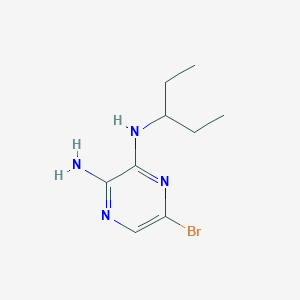

6-Bromo-N2-(pentan-3-il)pirazina-2,3-diamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Productos farmacéuticos

El andamiaje de pirrolopirazina, que incluye “6-Bromo-N2-(pentan-3-il)pirazina-2,3-diamina”, es conocido por su amplia gama de actividades biológicas. Este compuesto se puede utilizar en el desarrollo de nuevos productos farmacéuticos debido a sus posibles propiedades antimicrobianas, antiinflamatorias, antivirales, antifúngicas, antioxidantes y antitumorales . Su estructura lo convierte en un candidato valioso para el descubrimiento y diseño de fármacos.

Materiales orgánicos

Debido a la presencia de heterociclos que contienen nitrógeno, compuestos como “this compound” se emplean en la creación de materiales orgánicos. Estos materiales pueden tener aplicaciones en electrónica, fotónica y como componentes en semiconductores orgánicos .

Síntesis de productos naturales

Los derivados de pirrolopirazina se han aislado de diversas fuentes naturales, incluidas plantas, microbios y vida marina. El compuesto en cuestión podría sintetizarse para imitar o mejorar las propiedades de estos productos naturales, lo que podría conducir a nuevos descubrimientos en este campo .

Inhibición de cinasas

Este compuesto pertenece a la categoría de derivados de pirrolopirazina que han mostrado una actividad significativa en la inhibición de cinasas. Esto es particularmente importante en el tratamiento de enfermedades donde la señalización de cinasas está desregulada, como el cáncer .

Aplicaciones antibacterianas y antifúngicas

La investigación indica que los derivados de pirrolopirazina exhiben fuertes actividades antibacterianas y antifúngicas. “this compound” podría explorarse como un compuesto principal en el desarrollo de nuevos antibióticos y antifúngicos .

Investigación antiviral

Las propiedades antivirales de los derivados de pirrolopirazina los convierten en candidatos para el desarrollo de nuevos medicamentos antivirales. Este compuesto podría ser particularmente útil en la investigación contra virus que han desarrollado resistencia a los medicamentos actuales .

Propiedades antioxidantes

Los compuestos con propiedades antioxidantes son cruciales para combatir el estrés oxidativo en los sistemas biológicos. “this compound” podría utilizarse en investigaciones centradas en la prevención o el tratamiento de enfermedades asociadas al daño oxidativo .

Síntesis química y metodología

La estructura del compuesto permite diversas rutas sintéticas, incluyendo ciclización, anulación de anillos y cicloadición. Puede servir como un compuesto modelo para desarrollar nuevos métodos sintéticos o mejorar los existentes en química medicinal .

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include 6-bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine, have exhibited a wide range of biological activities .

Mode of Action

Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior.

Cellular Effects

6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine involves its binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. Additionally, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can influence gene expression by modulating the activity of transcription factors that are regulated by these signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tyrosine kinases without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings suggest that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, by inhibiting tyrosine kinases, the compound can affect the metabolic flux through pathways that are regulated by these enzymes . This can lead to changes in metabolite levels and alterations in cellular energy balance.

Transport and Distribution

Within cells and tissues, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity.

Propiedades

IUPAC Name |

5-bromo-3-N-pentan-3-ylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4/c1-3-6(4-2)13-9-8(11)12-5-7(10)14-9/h5-6H,3-4H2,1-2H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDNVEJXWVITNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

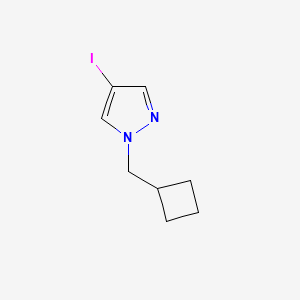

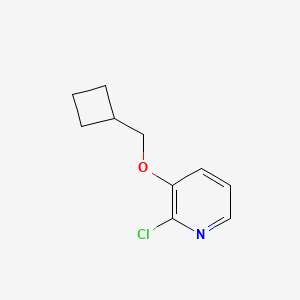

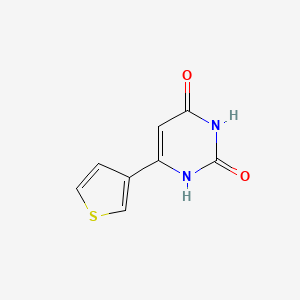

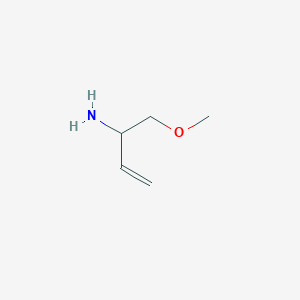

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)